Cas no 1374986-04-5 (methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate)
![methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate structure](https://ja.kuujia.com/scimg/cas/1374986-04-5x500.png)
methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate
- Methyl5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate
- Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate
- MFCD29035103
- SCHEMBL15256521
- Methyl 5-hydroxy[1,2]oxazolo[4,5-b]pyrazine-3-carboxylate
- CS-0129560
- methyl 5-hydroxy-[1,2]oxazolo[4,5-b]pyrazine-3-carboxylate
- Methyl 5-oxo-4,5-dihydroisoxazolo[4,5-b]pyrazine-3-carboxylate
- 1374986-04-5
- methyl 5-oxo-4H-[1,2]oxazolo[4,5-b]pyrazine-3-carboxylate
-
- MDL: MFCD29035103
- インチ: InChI=1S/C7H5N3O4/c1-13-7(12)5-4-6(14-10-5)8-2-3(11)9-4/h2H,1H3,(H,9,11)
- InChIKey: VDWPCNFSVRJHEJ-UHFFFAOYSA-N
- ほほえんだ: O=C(C1=NOC2=NC=C(O)N=C21)OC
計算された属性
- せいみつぶんしりょう: 195.02800565Da
- どういたいしつりょう: 195.02800565Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 303
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.3
- トポロジー分子極性表面積: 93.8Ų
methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB459507-1 g |
Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate; . |
1374986-04-5 | 1g |
€619.60 | 2023-06-15 | ||
1PlusChem | 1P00HVI1-250mg |
Methyl 5-hydroxy[1,2]oxazolo[4,5-b]pyrazine-3-carboxylate |
1374986-04-5 | 97% | 250mg |
$651.00 | 2025-02-28 | |
Chemenu | CM329994-250mg |
METHYL 5-HYDROXYISOXAZOLO[4,5-B]PYRAZINE-3-CARBOXYLATE |
1374986-04-5 | 95%+ | 250mg |
$*** | 2023-03-30 | |
Chemenu | CM329994-250mg |
METHYL 5-HYDROXYISOXAZOLO[4,5-B]PYRAZINE-3-CARBOXYLATE |
1374986-04-5 | 95%+ | 250mg |
$873 | 2021-08-18 | |
abcr | AB459507-250 mg |
Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate; . |
1374986-04-5 | 250mg |
€279.70 | 2023-06-15 | ||
Chemenu | CM329994-1g |
METHYL 5-HYDROXYISOXAZOLO[4,5-B]PYRAZINE-3-CARBOXYLATE |
1374986-04-5 | 95%+ | 1g |
$*** | 2023-03-30 | |
Ambeed | A124926-50mg |
Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate |
1374986-04-5 | 95+% | 50mg |
$347.0 | 2025-02-22 | |
Chemenu | CM329994-1g |
METHYL 5-HYDROXYISOXAZOLO[4,5-B]PYRAZINE-3-CARBOXYLATE |
1374986-04-5 | 95%+ | 1g |
$1749 | 2021-08-18 | |
Ambeed | A124926-1g |
Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate |
1374986-04-5 | 95+% | 1g |
$1208.0 | 2024-07-17 | |
abcr | AB459507-250mg |
Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate; . |
1374986-04-5 | 250mg |
€918.20 | 2025-02-17 |
methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate 関連文献
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylateに関する追加情報
Exploring Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate (CAS No. 1374986-04-5): A Versatile Heterocyclic Compound in Modern Research
The compound methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate (CAS No. 1374986-04-5) represents a fascinating example of heterocyclic chemistry, combining the structural features of isoxazole and pyrazine rings. This unique molecular architecture has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. The presence of both hydroxy and ester functional groups enhances its reactivity, making it a valuable intermediate in synthetic organic chemistry.
Recent studies highlight the growing interest in isoxazolo-pyrazine derivatives for their diverse biological activities, including antimicrobial and anti-inflammatory properties. Researchers are particularly intrigued by the compound's ability to serve as a precursor for small-molecule drug discovery, aligning with current trends in targeted therapy development. The methyl carboxylate moiety offers excellent opportunities for further chemical modifications, enabling the creation of novel analogs with improved pharmacokinetic profiles.
From a synthetic chemistry perspective, CAS 1374986-04-5 demonstrates remarkable stability under various reaction conditions, making it suitable for multistep organic synthesis. Its crystalline nature facilitates purification and characterization, addressing common challenges in heterocyclic compound preparation. The compound's molecular weight (209.17 g/mol) and moderate polarity contribute to its favorable solubility in common organic solvents, an important consideration for high-throughput screening applications.
The pharmaceutical industry's shift toward fragment-based drug design has increased demand for specialized heterocycles like methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate. Computational chemistry studies suggest its potential as a privileged scaffold for interacting with biological targets, particularly in kinase inhibition and protein-protein interaction modulation. These applications align with current research priorities in precision medicine and personalized therapeutics.
Analytical characterization of this compound typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. The availability of high-purity 1374986-04-5 reference material supports quality control in research laboratories, addressing the growing need for reproducible synthetic methods in academic and industrial settings. Stability studies indicate proper storage conditions to maintain compound integrity over extended periods.
Environmental considerations in chemical research have prompted investigations into green chemistry approaches for synthesizing isoxazolo-pyrazine derivatives. The development of catalytic methods and atom-economical processes for preparing such compounds reflects the industry's commitment to sustainable pharmaceutical manufacturing. These advancements complement the compound's potential applications in biodegradable materials research.
The structural features of methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate offer intriguing possibilities for materials science applications beyond pharmaceuticals. Its conjugated system and hydrogen-bonding capabilities make it interesting for organic electronic materials and molecular sensors development. These interdisciplinary applications demonstrate the compound's versatility in addressing contemporary scientific challenges.
Quality standards for CAS 1374986-04-5 continue to evolve with advances in analytical chemistry techniques. Recent improvements in chromatographic separation methods enable more precise quantification of isomeric impurities, ensuring research reproducibility. These developments support the compound's use in structure-activity relationship studies, where purity is critical for accurate biological evaluation.
As research into fused heterocyclic systems expands, methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate serves as an important reference compound for comparative studies. Its well-characterized properties facilitate cheminformatics analyses and molecular modeling efforts, contributing to the growing field of computational drug design. The compound's balanced lipophilicity makes it particularly valuable for medicinal chemistry optimization programs.
The future research directions for this compound likely include exploration of its metal-organic frameworks (MOFs) applications and potential in catalysis. The increasing availability of high-throughput experimentation platforms may accelerate discovery of novel derivatives with enhanced properties. These developments position 1374986-04-5 as a compound of continuing interest in both academic and industrial research environments.
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